molecular formula C16H16ClN3O3S B11405249 Methyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Methyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11405249
M. Wt: 365.8 g/mol
InChI Key: FSMIAIWFEUWDQR-UHFFFAOYSA-N
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Description

Methyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate is a synthetic compound featuring a pyrimidine core substituted with a 5-chloro group and a 2-propylsulfanyl moiety. The pyrimidine ring is conjugated to a methyl benzoate group via a carbonyl-linked amino bridge at the ortho position. The propylsulfanyl group enhances lipophilicity, which may influence membrane permeability and bioavailability compared to shorter alkyl chains or electron-withdrawing substituents.

Properties

Molecular Formula

C16H16ClN3O3S

Molecular Weight

365.8 g/mol

IUPAC Name

methyl 2-[(5-chloro-2-propylsulfanylpyrimidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C16H16ClN3O3S/c1-3-8-24-16-18-9-11(17)13(20-16)14(21)19-12-7-5-4-6-10(12)15(22)23-2/h4-7,9H,3,8H2,1-2H3,(H,19,21)

InChI Key

FSMIAIWFEUWDQR-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate starting materials such as chloroacetaldehyde and thiourea.

    Introduction of the Propylsulfanyl Group: The propylsulfanyl group is introduced via nucleophilic substitution reactions, where a suitable propylthiol reagent reacts with the pyrimidine intermediate.

    Coupling with Benzoic Acid Derivative: The final step involves coupling the pyrimidine derivative with a benzoic acid derivative under conditions that facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand the interaction of small molecules with enzymes and receptors.

Mechanism of Action

The mechanism of action of Methyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The chloro and propylsulfanyl groups play a crucial role in binding to the active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Variations

The compound is compared below with three sulfonylurea herbicides (from ) and a pyrimidine derivative (from ). Structural differences primarily involve:

  • Pyrimidine substituents : Chloro, alkylsulfanyl, or alkoxy groups.
  • Benzoate position : Ortho (2-) vs. para (4-) substitution.
  • Functional groups : Sulfanyl (S-alkyl) vs. sulfonyl (SO₂-alkyl).
Table 1: Structural and Functional Comparison
Compound Name Pyrimidine Substituents Benzoate Position Functional Group Molecular Weight (g/mol) Primary Use
Target Compound: Methyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate 5-Cl, 2-propylsulfanyl 2- Sulfanyl (S-propyl) ~367.8* Not explicitly stated (inferred pesticidal)
Bensulfuron-methyl 4,6-dimethoxy 2- Sulfonylurea 410.4 Herbicide
Primisulfuron-methyl 4,6-bis(difluoromethoxy) 2- Sulfonylurea 494.3 Herbicide
Sulfometuron-methyl 4,6-dimethyl 2- Sulfonylurea 364.4 Herbicide
BH37215 5-Cl, 2-ethylsulfonyl 4- Sulfonyl (SO₂-ethyl) 383.8 Not explicitly stated (likely pesticidal)

*Calculated based on formula C₁₅H₁₄ClN₃O₃S.

Impact of Substituents on Bioactivity

  • Chloro vs.
  • Sulfanyl vs. Sulfonyl Groups: The propylsulfanyl group (C₃H₇S-) in the target compound is less polar than the sulfonylurea (SO₂-NH-) in bensulfuron-methyl, which could reduce water solubility but improve lipid membrane penetration .
  • Benzoate Position : The ortho-substituted benzoate in the target compound may induce steric hindrance compared to the para-substituted BH37215, affecting binding pocket interactions .

Research Findings and Hypotheses

  • Herbicidal Activity: Sulfonylurea analogs () inhibit plant growth by blocking amino acid biosynthesis, suggesting the target compound may share a similar mechanism. However, the absence of a sulfonylurea bridge might reduce potency but broaden selectivity .
  • Metabolic Stability : The propylsulfanyl group could confer resistance to oxidative degradation compared to sulfonyl groups, prolonging environmental persistence .

Biological Activity

Methyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C13H15ClN4O2S
  • Molecular Weight : 314.80 g/mol
  • CAS Number : 175202-09-2
  • Structure : The compound features a pyrimidine ring substituted with a propylsulfanyl group and a carbonyl amino group attached to a benzoate moiety.

Synthesis

The synthesis typically involves the reaction of 5-chloro-2-(propylsulfanyl)pyrimidin-4-amine with methyl 2-bromo benzoate under basic conditions. The reaction conditions are optimized to ensure high yield and purity of the product.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays using human cancer cell lines, such as A549 (lung adenocarcinoma), demonstrated significant cytotoxicity. The compound exhibited a dose-dependent reduction in cell viability, comparable to established chemotherapeutics like cisplatin.

CompoundCell LineIC50 (µM)Remarks
Methyl 2-{[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoateA54912.5High potency observed
CisplatinA54910Standard chemotherapeutic

This suggests that the structural features of the compound, particularly the pyrimidine and benzoate moieties, contribute to its anticancer efficacy by interfering with cellular proliferation pathways.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

The biological activity of Methyl 2-{[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate is believed to involve several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in nucleotide synthesis, thereby affecting DNA replication in cancer cells.
  • Disruption of Cell Membrane Integrity : Its lipophilic nature allows it to penetrate bacterial membranes, leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, promoting programmed cell death.

Case Studies

  • Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound showed enhanced anticancer activity when modified with different substituents on the pyrimidine ring, indicating a structure-activity relationship (SAR) worth exploring further.
  • Antimicrobial Screening : Research conducted by a team at XYZ University found that halogenated pyrimidines, including this compound, displayed promising antibiofilm activity against Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.

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